Thiolane-3-carbonyl chloride
Description
Contextual Significance within Heterocyclic Chemistry
In the broader field of heterocyclic chemistry, sulfur-containing rings are of immense importance, with aromatic thiophene (B33073) derivatives being particularly prominent in medicinal chemistry and materials science. Thiolane-3-carbonyl chloride, however, provides access to the non-aromatic, saturated thiolane scaffold. Unlike the flat, rigid structure of thiophene, the thiolane ring is puckered and conformationally flexible. This three-dimensional character can be crucial in applications such as drug design, where molecular shape and flexibility are key determinants of biological activity.
The compound offers a distinct alternative to its well-studied aromatic counterpart, thiophene-3-carbonyl chloride. While the thiophene-based reagent is used to build rigid, planar structures, this compound allows for the synthesis of molecules with greater spatial complexity. This distinction is critical for research aimed at exploring structure-activity relationships, where the impact of ring saturation on a molecule's physicochemical properties and biological interactions is under investigation. The saturated ring can lead to different solubility profiles, metabolic pathways, and binding geometries compared to analogous aromatic systems.
Current Academic Landscape and Unaddressed Research Questions
The current academic landscape reveals a notable scarcity of published literature and detailed research findings specifically focused on this compound. Its more prominent aromatic analog, thiophene-3-carbonyl chloride, has been the subject of extensive study, including full structural characterization. mdpi.comresearchgate.net In contrast, dedicated studies on the synthesis, reactivity, and applications of the saturated thiolane derivative are not widely documented, suggesting it is primarily used as a specialized reagent in niche research contexts rather than a widely available commodity.
Plausible Synthesis While specific, peer-reviewed protocols are scarce, the synthesis of this compound is plausibly achieved through standard methods for converting carboxylic acids into acyl chlorides. libretexts.orgmasterorganicchemistry.com The most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction would involve treating the precursor, thiolane-3-carboxylic acid, with one of these chlorinating agents, typically in an inert solvent. libretexts.orgmasterorganicchemistry.comresearchgate.net The volatile byproducts of these reactions (sulfur dioxide and hydrogen chloride from thionyl chloride; carbon dioxide, carbon monoxide, and hydrogen chloride from oxalyl chloride) simplify purification of the final acyl chloride product.
Unaddressed Research Questions The limited available information on this compound gives rise to several key research questions that remain to be explored:
Optimized Synthesis: There is a need for the development and publication of robust, high-yield, and scalable synthetic protocols for its preparation from thiolane-3-carboxylic acid.
Reactivity Profile: A comprehensive investigation of its reactivity with a diverse panel of nucleophiles would be valuable to fully map its synthetic utility and potential for creating libraries of novel thiolane derivatives.
Applications in Synthesis: The potential of this compound as a building block in the synthesis of new pharmaceuticals, agrochemicals, or advanced materials has not been thoroughly explored. Research is needed to demonstrate how the unique properties of the saturated thiolane ring can be leveraged in these areas.
Comparative Studies: Direct, side-by-side comparisons of the physical, chemical, and biological properties of molecules derived from this compound versus its aromatic analog, thiophene-3-carbonyl chloride, would provide significant insight into the role of ring saturation.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₇ClOS | Inferred |
| Molecular Weight | 150.63 g/mol | Inferred |
| Structure | Saturated 5-membered ring | - |
| Functional Group | Acyl Chloride | - |
| Precursor | Thiolane-3-carboxylic acid | nih.gov |
Interactive Data Table: Comparison of Thiolane vs. Thiophene Acyl Chlorides
| Feature | This compound | Thiophene-3-carbonyl chloride | Source |
| Molecular Formula | C₅H₇ClOS | C₅H₃ClOS | sigmaaldrich.com |
| Molecular Weight | 150.63 g/mol | 146.59 g/mol | sigmaaldrich.com |
| Ring System | Saturated (Thiolane) | Aromatic (Thiophene) | - |
| Ring Structure | Flexible, Puckered | Rigid, Planar | - |
| CAS Number | 1341593-61-0 (example) | 41507-35-1 | sigmaaldrich.com |
| Melting Point | Not widely documented | 51-54 °C | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
thiolane-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClOS/c6-5(7)4-1-2-8-3-4/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAKZRVNHAYHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Thiolane 3 Carbonyl Chloride
Established Synthetic Routes to Thiolane-3-carbonyl Chloride
The traditional synthesis of this compound primarily relies on the functionalization of its carboxylic acid precursor, thiolane-3-carboxylic acid. This is typically achieved through the use of various halogenating agents that replace the hydroxyl group of the carboxylic acid with a chlorine atom.
The starting material for the synthesis of this compound is thiolane-3-carboxylic acid. The availability and purity of this precursor are crucial for the successful synthesis of the final product. The conversion of the carboxylic acid to the acyl chloride is a standard organic transformation, and several well-documented protocols exist for this purpose. These methods generally involve the reaction of the carboxylic acid with a chlorinating agent, often in the presence of a catalyst or with the removal of byproducts to drive the reaction to completion.
Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents for the preparation of acyl chlorides. The reaction of a carboxylic acid with thionyl chloride produces the corresponding acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture. This simplifies the purification of the desired product. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.
Oxalyl Chloride ((COCl)₂): Another effective reagent for this transformation is oxalyl chloride. It is known for being a milder and more selective reagent compared to thionyl chloride. The byproducts of this reaction are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which are also volatile. This method is often preferred when the substrate is sensitive to the harsher conditions sometimes associated with thionyl chloride.
Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is a solid reagent that reacts with carboxylic acids to form acyl chlorides. The byproducts of this reaction are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). The separation of the product from POCl₃ can sometimes be challenging due to its similar boiling point to some acyl chlorides.
Phosphorus Trichloride (PCl₃): Phosphorus trichloride is another phosphorus-based halogenating agent. The reaction with a carboxylic acid yields the acyl chloride and phosphorous acid (H₃PO₃) as a byproduct.
The reaction conditions for the synthesis of this compound are highly dependent on the chosen halogenating agent. Generally, these reactions are carried out in an inert solvent, such as dichloromethane (DCM) or toluene, to control the reaction temperature and facilitate handling. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrate and the reagent. The yield of the reaction is typically high for these standard procedures, often exceeding 80-90%, provided that moisture is excluded from the reaction, as acyl chlorides are readily hydrolyzed back to the carboxylic acid.
Table 1: Established Synthetic Routes for the Preparation of Acyl Chlorides
| Halogenating Agent | Typical Reaction Conditions | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Reflux in neat reagent or in an inert solvent (e.g., toluene), often with catalytic DMF. | SO₂, HCl (gaseous) | Volatile byproducts simplify purification. | Can be harsh for sensitive substrates. |
| Oxalyl Chloride ((COCl)₂) | Room temperature in an inert solvent (e.g., DCM), often with catalytic DMF. | CO, CO₂, HCl (gaseous) | Milder conditions, high selectivity. | More expensive than thionyl chloride. |
| Phosphorus Pentachloride (PCl₅) | Room temperature or gentle warming in an inert solvent. | POCl₃, HCl | Effective for a wide range of carboxylic acids. | Separation from POCl₃ can be difficult. |
| Phosphorus Trichloride (PCl₃) | Gentle warming or reflux in an inert solvent. | H₃PO₃ | Milder than PCl₅. | Stoichiometry requires 3 moles of acid per mole of PCl₃. |
Emerging and Sustainable Approaches for this compound Synthesis
In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. This trend extends to the synthesis of acyl chlorides, with a focus on catalytic systems and the application of green chemistry principles.
The principles of green chemistry are increasingly being applied to organic synthesis to minimize environmental impact. For the synthesis of this compound, this could involve several innovative approaches:
Atom Economy: The ideal synthesis would have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. The reactions with thionyl chloride and oxalyl chloride have good atom economy as the byproducts are small gaseous molecules.
Use of Safer Solvents: The development of protocols that utilize greener solvents, such as bio-based solvents like Cyrene™, is an active area of research. These solvents can replace traditional, more hazardous solvents like dichloromethane.
Energy Efficiency: The use of catalytic systems can lead to lower reaction temperatures and shorter reaction times, thereby reducing energy consumption.
Alternative Reagents: Research into alternative, less hazardous halogenating agents is ongoing. For instance, the use of solid-supported reagents or in situ generation of the halogenating agent could improve safety and simplify purification. One such alternative is the use of bis(trichloromethyl)carbonate (triphosgene) as a solid and safer alternative to phosgene.
Table 2: Emerging and Sustainable Approaches in Acyl Chloride Synthesis
| Approach | Key Principles | Potential Application to this compound Synthesis |
| Novel Catalysis | Use of more efficient and recyclable catalysts to reduce waste and energy consumption. | Development of a solid-supported catalyst for the conversion of thiolane-3-carboxylic acid, allowing for easy separation and reuse. |
| Green Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives. | Utilizing a bio-based solvent like Cyrene™ for the reaction with a halogenating agent. |
| Alternative Reagents | Employing safer and more sustainable reagents to minimize hazards and byproducts. | Using a solid phosgene equivalent like triphosgene for the chlorination, which is easier and safer to handle than gaseous phosgene. |
| Flow Chemistry | Performing reactions in continuous flow reactors for better control, safety, and scalability. | A continuous flow process for the reaction of thiolane-3-carboxylic acid with thionyl chloride could enhance safety and product consistency. |
Purification Methodologies and Purity Assessment Techniques in Research Scale Synthesis
The crude this compound obtained from synthesis invariably contains unreacted starting materials, byproducts, and residual solvents. Therefore, a thorough purification process is essential to obtain a compound of high purity required for most synthetic applications. Following purification, a comprehensive purity assessment is conducted to confirm the removal of impurities.
Purification Methodologies
In a research environment, the primary method for purifying this compound is fractional distillation under reduced pressure . This technique is particularly suitable for separating the desired acyl chloride from less volatile impurities, such as the starting carboxylic acid, and more volatile impurities, like residual chlorinating agents (e.g., thionyl chloride) and solvents. The reduced pressure is crucial to prevent thermal decomposition of the acyl chloride, which can be sensitive to high temperatures.
A typical laboratory-scale distillation setup would involve a round-bottom flask containing the crude product, a fractionating column to enhance separation efficiency, a condenser, and a receiving flask. The entire apparatus is connected to a vacuum pump to maintain the desired low pressure. The temperature of the heating mantle and the pressure are carefully controlled to selectively distill the this compound.
| Purification Method | Principle | Key Parameters |
| Fractional Distillation (Reduced Pressure) | Separation based on differences in boiling points of components in a mixture. | Pressure (vacuum), Temperature, Column efficiency |
In some instances, a preliminary purification step might involve washing the crude product with a mild aqueous base , such as a saturated sodium bicarbonate solution. This step is designed to remove acidic impurities, including any remaining Thiolane-3-carboxylic acid and hydrogen chloride. However, this method must be performed with extreme caution and at low temperatures, as acyl chlorides are highly susceptible to hydrolysis. The organic layer containing the this compound is then quickly separated, dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and subjected to fractional distillation.
Purity Assessment Techniques
Once purified, the purity of this compound is assessed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are powerful tools for confirming the structure of the compound and identifying impurities. In the ¹H NMR spectrum of pure this compound, the chemical shifts and splitting patterns of the protons on the thiolane ring are characteristic. The presence of signals corresponding to impurities, such as the starting carboxylic acid (which would show a broad singlet for the acidic proton) or residual solvents, would indicate incomplete purification. Similarly, the ¹³C NMR spectrum provides information on the carbon framework of the molecule, and any extraneous peaks would suggest the presence of carbon-containing impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for detecting volatile impurities. A small sample of the purified this compound is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification. The resulting chromatogram will show a major peak corresponding to this compound and potentially minor peaks for any remaining impurities. The integration of these peaks can be used to estimate the purity of the sample.
| Analytical Technique | Information Obtained | Typical Observations for Pure Sample |
| ¹H NMR | Proton environment and structural information. | Characteristic chemical shifts and coupling constants for thiolane ring protons. Absence of impurity signals. |
| ¹³C NMR | Carbon skeleton of the molecule. | Expected number of signals with characteristic chemical shifts for the carbonyl and ring carbons. |
| GC-MS | Separation and identification of volatile components. | A single major peak in the chromatogram with the correct mass spectrum. |
By employing a combination of fractional distillation for purification and NMR and GC-MS for analysis, researchers can obtain and verify the high purity of this compound, ensuring its suitability for subsequent synthetic transformations.
Reactivity and Mechanistic Investigations of Thiolane 3 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions of Thiolane-3-carbonyl Chloride
The most characteristic reactions of this compound involve nucleophilic acyl substitution. masterorganicchemistry.com In this two-step addition-elimination mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgkhanacademy.org Subsequently, the chloride ion, being an excellent leaving group, is expelled, regenerating the carbonyl double bond and yielding the substituted product. masterorganicchemistry.comtaylorandfrancis.com The high reactivity of the acyl chloride group allows these reactions to proceed under mild conditions.
This compound readily reacts with primary and secondary amines to form the corresponding N-substituted thiolane-3-carboxamides. This amidation reaction is a classic example of nucleophilic acyl substitution. taylorandfrancis.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct. taylorandfrancis.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of the chloride leaving group. taylorandfrancis.comevitachem.com
The synthesis of various thiophene-arylamide derivatives, which are structurally related to thiolane amides, often proceeds through the condensation of an aminothiophene with a carboxylic acid or its corresponding acyl chloride. nih.gov For instance, the coupling of aminothiophenes with various benzoic acids or benzoyl chlorides is a key step in synthesizing potent antimycobacterial agents. nih.gov These reactions often employ coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) when starting from the carboxylic acid. nih.gov When the acyl chloride is used, the reaction can often proceed directly, sometimes with just a scavenger base. rsc.org
Table 1: Representative Amidation Reaction
| Reactant 1 | Reactant 2 | Base | Product |
| This compound | A primary amine | Pyridine | N-alkyl-thiolane-3-carboxamide |
| This compound | A secondary amine | Triethylamine | N,N-dialkyl-thiolane-3-carboxamide |
This table represents a generalized reaction scheme based on typical amidation procedures.
In a similar fashion to amidation, this compound undergoes esterification when treated with alcohols. evitachem.com The reaction provides a direct route to various thiolane-3-carboxylates. This process can be performed by simply reacting the acyl chloride with the desired alcohol, often in the presence of a non-nucleophilic base to scavenge the HCl produced. commonorganicchemistry.com The mechanism follows the standard nucleophilic acyl substitution pathway. libretexts.org
Thioesterification, the formation of a thioester, can be achieved by reacting this compound with a thiol (R-SH). Thioesters are important intermediates in both biological systems and organic synthesis. The reaction with thiols is analogous to that with alcohols, yielding a thiolane-3-carbothioate. organic-chemistry.org N-acylbenzotriazoles, which are similar in reactivity to acyl chlorides, have been shown to be effective S-acylating agents for a variety of thiols under mild conditions. organic-chemistry.org
This compound can serve as an acylating agent in Friedel-Crafts reactions to introduce the thiolane-3-carbonyl moiety onto an aromatic ring, forming an aryl ketone. masterorganicchemistry.com This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.comlibretexts.org The Lewis acid coordinates to the carbonyl oxygen, but more importantly, it abstracts the chloride to generate a highly electrophilic acylium ion. youtube.comkhanacademy.org This acylium ion is the active electrophile that is then attacked by the electron-rich aromatic ring. youtube.com Unlike Friedel-Crafts alkylation, the acylium ion does not undergo rearrangement, leading to a single, predictable product. youtube.com The reaction of thiophene-2,3-dicarbonyl chloride with benzene (B151609) and AlCl₃, for example, yields various acylated products, demonstrating the utility of thiophene (B33073) carbonyl chlorides in such transformations. acs.org
The reaction of this compound with organometallic reagents provides access to ketones and tertiary alcohols. The product formed depends on the type of organometallic reagent used. chemistrysteps.com
Grignard Reagents (R-MgX): Treatment with Grignard reagents typically results in the formation of a tertiary alcohol. The reaction proceeds through two successive additions. The first equivalent of the Grignard reagent adds to the carbonyl group via nucleophilic acyl substitution to form a ketone intermediate. youtube.com This ketone is more reactive towards the Grignard reagent than the initial acyl chloride and rapidly reacts with a second equivalent of the nucleophile in a nucleophilic addition reaction to yield a tertiary alcohol after acidic workup. chemistrysteps.comyoutube.com
Gilman Reagents (Lithium Dialkylcuprates, R₂CuLi): In contrast, Gilman reagents are less reactive and more selective nucleophiles. chemistrysteps.com They react with acyl chlorides, like this compound, to afford ketones. youtube.comchadsprep.com The reaction stops at the ketone stage because organocuprates are generally unreactive towards ketones. chemistrysteps.com This method provides a powerful tool for ketone synthesis that avoids the over-addition seen with Grignard reagents.
Ring Transformations and Cyclization Reactions Involving the Thiolane Moiety
While the primary reactivity of this compound is centered on the acyl chloride group, the thiolane ring can participate in or influence subsequent transformations. For instance, thiophene derivatives, the aromatic analogues, are known building blocks for the synthesis of more complex heterocyclic systems through cyclization reactions. evitachem.com
In one documented cascade reaction, thiols are used as "multitasking" reagents to convert 2-halo-indole-tethered ynones into functionalized quinolines. acs.org This process involves a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. acs.org Although this example involves an indole (B1671886) and a thiol reagent, it highlights the potential for sulfur-containing heterocycles to undergo complex ring transformations.
Metabolic studies of compounds containing a thiophene ring, a bioisostere of the thiolane ring in some contexts, show that the ring can be cleaved. mdpi.com This suggests that under certain enzymatic or harsh chemical conditions, the thiolane ring of a this compound derivative could potentially undergo ring-opening or other transformations.
Chemoselectivity, Regioselectivity, and Stereoselectivity in this compound Reactions
Selectivity is a critical aspect of the reactions involving this compound, allowing for precise control over the synthetic outcome.
Chemoselectivity: This refers to the preferential reaction of one functional group over another. A prime example is the reaction with organometallic reagents discussed previously. The use of a Gilman reagent allows for the chemoselective formation of a ketone from this compound, whereas a more reactive Grignard reagent leads to a tertiary alcohol. chemistrysteps.com This demonstrates how the choice of reagent can dictate the reaction pathway. Furthermore, solvent choice can influence chemoselectivity; in some systems involving thiophene derivatives, switching from DMF to DMSO can completely change the reaction outcome from a reduction to a cascade ring annulation. rsc.org
Regioselectivity: This is the preference for bond formation at one position over another. In Friedel-Crafts acylation of a substituted aromatic ring, the incoming thiolane-3-carbonyl group will be directed to a specific position (ortho, meta, or para) depending on the nature of the substituent already on the ring. libretexts.org For example, acylation of methylbenzene (toluene) results in substitution almost exclusively at the 4-position due to steric hindrance at the ortho positions. libretexts.org
Stereoselectivity: This concerns the preferential formation of one stereoisomer over another. If this compound is reacted with a chiral nucleophile, such as an N-protected α-amino acid, the stereochemistry of the product is of great importance. Studies on related systems, where an acid chloride is formed in situ from a carboxylic acid using thionyl chloride, show that subsequent amidation with a secondary amine proceeds with almost complete retention of the stereochemical integrity of the chiral substrate. rsc.org This suggests that reactions of this compound with chiral amines or alcohols are likely to proceed with high stereoselectivity, preserving the configuration of the chiral center in the nucleophile.
Kinetic and Thermodynamic Aspects of Reactivity
There is no available published data on the kinetic parameters, such as rate constants, activation energies, or reaction orders, for reactions involving this compound. Similarly, thermodynamic data, including enthalpy, entropy, and Gibbs free energy changes for its reactions, are not documented in the accessible scientific literature.
Advanced Mechanistic Elucidation Studies
Detailed mechanistic studies to thoroughly understand the reaction pathways of this compound have not been reported. This includes a lack of information in the following specialized areas:
Isotopic Labeling Experiments for Pathway Tracing
No studies utilizing isotopic labeling to trace the metabolic or chemical pathways of this compound have been found. Such experiments are crucial for distinguishing between proposed reaction mechanisms and identifying the fate of specific atoms throughout a chemical transformation.
In Situ Spectroscopic Monitoring of Reaction Intermediates
There are no published reports on the use of in situ spectroscopic techniques, such as NMR, IR, or UV-Vis spectroscopy, to monitor the formation and decay of transient intermediates in reactions of this compound. This type of analysis is vital for directly observing reactive species and understanding the step-by-step progression of a reaction.
Computational Approaches to Transition State Analysis
A search for computational chemistry studies, including Density Functional Theory (DFT) or other quantum mechanical methods, focused on the transition state analysis of reactions involving this compound yielded no results. These theoretical investigations are essential for calculating the structures and energies of transition states, which provides deep insight into reaction barriers and mechanisms.
Applications of Thiolane 3 Carbonyl Chloride in Complex Molecule and Materials Synthesis
Thiolane-3-carbonyl Chloride as a Building Block in Multi-step Organic Synthesis
The reactivity of the acyl chloride function allows for facile introduction of the "thiolane-3-carbonyl" (or more accurately, "thiophene-3-carbonyl") moiety into various molecular frameworks through reactions with nucleophiles like alcohols, amines, and carbanions. This versatility is the foundation of its utility in constructing complex molecules.
A primary application of this compound is in the synthesis of more complex heterocyclic structures where the thiophene (B33073) ring is a core component. The acyl chloride group acts as a handle to build new rings onto the existing scaffold. Research has demonstrated that related thiophene carbonyl chlorides are instrumental in creating a variety of heterocyclic systems with potential pharmacological and agricultural relevance. For instance, derivatives of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride have been successfully used to synthesize β-lactams, oxazoles, and imidazoles. This highlights the role of the thiophene carbonyl chloride functionality as a versatile starting point for generating diverse heterocyclic libraries.
The general strategy involves reacting the carbonyl chloride with a compound containing two nucleophilic sites, leading to a condensation and cyclization sequence to form a new ring system. This approach underscores the importance of this compound in medicinal chemistry for the development of novel therapeutic agents. chembk.com
| Heterocyclic System | Synthetic Approach | Significance |
|---|---|---|
| β-Lactams | Condensation reaction with imines (Schiff's bases). | Core structure in many important antibiotics. |
| Oxazoles | Reaction with amino acids followed by cyclization. | Found in various natural products and pharmaceuticals. |
| Imidazoles | Multi-step synthesis involving hydrazide derivatives and subsequent cyclization. | Key scaffold in medicinal chemistry with a broad range of biological activities. |
Beyond the synthesis of new ring systems, this compound is broadly used to create a variety of organic compounds with diverse functionalities. As a potent acylating agent, it is employed to prepare thiophene-3-carboxamides, esters, and ketones. chembk.com
Research into the crystal structure of derivatives has revealed interesting phenomena such as "ring flip disorder," where the thiophene ring can occupy two different orientations within the crystal lattice. mdpi.comresearchgate.net For example, the amide derived from Thiophene-3-carbonyl chloride and the glycine (B1666218) derivative both exhibit this disorder. mdpi.comresearchgate.net Understanding such structural nuances is crucial for designing molecules with specific solid-state properties for applications in materials science and pharmaceuticals. The synthesis of these derivatives is often a key step in the development of new biologically active molecules.
| Compound Class | Reactant | Key Features |
|---|---|---|
| Amides | Amines (e.g., glycine, 2-pyridylmethylamine) | Often exhibit hydrogen bonding and potential ring flip disorder in the solid state. mdpi.comresearchgate.net |
| Thiophenones | Aromatic compounds via Friedel-Crafts acylation | Serves as an intermediate for larger, more complex molecules. chembk.com |
| Esters | Alcohols | Used as building blocks and can possess unique liquid crystalline properties. rsc.org |
Utilization in Polymer Chemistry and Functional Materials Research
The electronic and structural properties of the thiophene ring make it an attractive component for advanced materials, particularly in the field of electronics and optoelectronics. This compound serves as a valuable precursor for monomers that can be polymerized to create functional materials.
This compound is a precursor for synthesizing monomers used in the production of polythiophene derivatives. Polythiophenes are a major class of conducting polymers known for their stability and tunable electronic properties. nih.gov By modifying the thiophene ring at the 3-position, researchers can significantly alter the properties of the resulting polymer, such as solubility, conductivity, and optical characteristics. nih.gov
For example, the introduction of an ester group at the 3-position of the thiophene monomer, which can be derived from the corresponding carbonyl chloride, has been shown to influence the electronic band gap of the resulting polymer. rsc.org While many syntheses start with the corresponding aldehyde (thiophene-3-carbaldehyde), the carbonyl chloride offers a highly reactive alternative for creating monomers with amide, ester, or other functional linkages at the 3-position. These functionalized monomers can then be polymerized, often through oxidative coupling using reagents like iron(III) chloride, to yield high-performance polymers. nih.gov
| Polymer Type | Monomer Synthesis Principle | Resulting Polymer Properties |
|---|---|---|
| Polythiophene Derivatives | Conversion of the carbonyl chloride to an ester or amide-functionalized thiophene monomer. | Tunable solubility, conductivity, and optical properties (e.g., fluorescence). nih.gov |
| Functionalizable Semiconducting Polymers | Incorporation into a trimer structure to facilitate polymerization and provide a reactive site for post-polymerization modification. acs.org | Allows for the attachment of other molecules to tailor surface properties or add new functionalities. acs.org |
| Regioregular Poly(3-alkylthiophenes) (P3ATs) Analogs | Introduction of an electron-withdrawing carbonyl-derived group influences the polymer's electronic structure. rsc.org | Altered band gap and charge transport characteristics compared to standard P3ATs. rsc.org |
The derivatives of this compound are themselves advanced chemical reagents that enable further innovation. The heterocyclic systems synthesized from it serve as scaffolds for combinatorial chemistry libraries in drug discovery. Furthermore, the functional polymers derived from it are advanced materials used in organic electronics. For instance, polythiophenes containing pyrazoline side-chains, which could be conceptually linked via an amide bond formed from a carbonyl chloride, have been synthesized and shown to possess high fluorescence intensity and thermal stability, making them suitable for optoelectronic devices. nih.gov
The study of the fundamental properties of this compound and its simple derivatives, such as the aforementioned "ring flip disorder," contributes to a deeper understanding of molecular self-assembly and crystal engineering. mdpi.com This knowledge is critical for the rational design of next-generation organic materials, including sensors, transistors, and photovoltaics, where solid-state packing and intermolecular interactions dictate performance.
Advanced Analytical and Spectroscopic Characterization Methodologies for Thiolane 3 Carbonyl Chloride and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of Thiolane-3-carbonyl chloride and its derivatives in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information on the number and type of protons and carbons, multi-dimensional NMR techniques are often essential for the unambiguous assignment of complex structures, particularly for derivatives of this compound.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons in the thiolane ring and any appended structures.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is critical for establishing connectivity across multiple bonds (typically 2-3 bonds). For instance, it can show correlations from the protons on the thiolane ring to the carbonyl carbon, confirming the position of the carbonyl chloride group at the C-3 position. In studies of related heterocyclic systems, such as thioflavone analogs, 2D long-range INEPT experiments have been vital for unambiguously mapping long-range ¹³C,¹H coupling constants. nih.gov
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is invaluable for tracing the connectivity of protons within the saturated thiolane ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information on the spatial proximity of nuclei, which is crucial for determining the stereochemistry and preferred conformation of the five-membered thiolane ring and its substituents.
Detailed NMR investigations on related heterocyclic carbonyl compounds have demonstrated the power of these techniques. For example, in the analysis of 3-phenyl-2-propyn-1-one substructures, consistent chemical shifts are observed for the carbonyl carbon (δ 168.3–176.7 ppm), C-2 (δ 87.2–88.5 ppm), and C-3 (δ 91.9–96.2 ppm), showcasing the reliability of NMR data. nih.gov
Solid-State NMR (ssNMR) spectroscopy offers powerful capabilities for characterizing materials in the solid phase, providing insights that are complementary to solution-state NMR and X-ray diffraction. mdpi.com This is particularly relevant for studying crystalline forms, polymers, or insoluble derivatives of this compound. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR probes the local environment and short-range order in solid samples. mdpi.com
Key applications include:
Polymorph Identification: ssNMR can distinguish between different crystalline forms (polymorphs) of a compound, which may exhibit different physical properties.
Structural Elucidation of Insoluble Materials: For polymeric derivatives or insoluble reaction products, ssNMR is a primary method for structural characterization. nih.gov
Analysis of Host-Guest Systems: If this compound or its derivatives are encapsulated within a matrix (e.g., for drug delivery), ssNMR can probe the structure and dynamics of the embedded molecule. mdpi.com
Advanced ssNMR experiments like Cross-Polarization Magic Angle Spinning (CP-MAS) and Heteronuclear Correlation (HETCOR) are used to enhance signal and establish connectivity in the solid state. nih.gov For example, in studies of the eumelanin (B1172464) precursor DHICA, ¹³C{¹H} CP HETCOR was used to identify specific carbon environments and through-space proximities, demonstrating the technique's ability to reveal detailed structural features in complex biomaterials. nih.govrsc.org
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Related Heterocyclic Carbonyl Compounds
| Functional Group | Chemical Shift (ppm) Range | Compound Class Example |
| Carbonyl (C=O) | 168 - 177 | Heteroaryl Propynones nih.gov |
| Alkyne (C≡C) | 87 - 97 | Heteroaryl Propynones nih.gov |
| Carboxylic Acid (COOH) | ~167 | DHICA nih.gov |
| Aromatic Carbon (C-N) | 99 - 108 | DHICA nih.gov |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Progress Monitoring
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and tracking chemical transformations.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is the intense absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride group. This peak typically appears in the range of 1770-1815 cm⁻¹, a region characteristic of reactive acyl halides. The exact position can be influenced by the conformation of the thiolane ring. The C=O group's large dipole moment results in a very strong absorption, making it an excellent diagnostic peak. spectroscopyonline.com
Other key vibrational modes include:
C-S Stretching: Expected in the fingerprint region, typically around 600-700 cm⁻¹.
C-Cl Stretching: Also found in the fingerprint region, usually between 650-850 cm⁻¹.
CH₂ Vibrations: Symmetric and asymmetric stretching vibrations of the methylene (B1212753) groups in the thiolane ring appear around 2850-2960 cm⁻¹. mdpi.com
IR spectroscopy is highly effective for monitoring reactions. For example, in the conversion of Thiolane-3-carboxylic acid to the acyl chloride using a reagent like thionyl chloride, the disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of the sharp, high-frequency C=O stretch of the acyl chloride provides clear evidence of the reaction's progress.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also Raman active, it is often less intense than in the IR spectrum. However, the C-S and S-S (if disulfide byproducts are formed) bonds often give rise to strong Raman signals. Raman spectroscopy can be particularly useful for analyzing samples in aqueous media, where water's strong IR absorption can be problematic. In studies involving thiophene (B33073), Raman spectroscopy has been used to characterize the quality and properties of synthesized materials. cam.ac.uk
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of this compound and its derivatives. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. nih.govacs.org
HRMS provides a mass measurement with high accuracy (typically to within 5 ppm), which allows for the calculation of a unique elemental formula. For this compound (C₅H₇ClOS), this capability allows for its unambiguous identification.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides structural insights by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. For this compound, characteristic fragmentation pathways would likely include:
Loss of Cl•: Cleavage of the C-Cl bond to yield a stable acylium ion.
Loss of CO: Subsequent loss of carbon monoxide from the acylium ion.
Ring Fragmentation: Cleavage of the thiolane ring, leading to smaller sulfur-containing fragments.
In metabolic studies of related selenium-containing cathinone (B1664624) derivatives, HRMS/MS was crucial for identifying metabolites by analyzing characteristic fragmentation patterns, such as the elimination of water or cleavage of the selenophene (B38918) ring. mdpi.com This highlights the power of fragmentation analysis in elucidating the structure of unknown derivatives. mdpi.com
Interactive Data Table: Expected HRMS Data for this compound
| Ion Species | Formula | Calculated m/z |
| [M]⁺• | C₅H₇³⁵ClOS | 150.0008 |
| [M]⁺• | C₅H₇³⁷ClOS | 151.9979 |
| [M-Cl]⁺ | C₅H₇OS | 115.0218 |
| [M-COCl]⁺ | C₄H₇S | 87.0268 |
X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov For a molecule like this compound or its crystalline derivatives, this technique can provide precise bond lengths, bond angles, and torsional angles.
This information is critical for:
Absolute Configuration: Unambiguously determining the stereochemistry of chiral centers. nih.gov
Conformational Analysis: Revealing the preferred conformation (e.g., envelope or twist) of the five-membered thiolane ring in the crystal lattice.
Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds or halogen bonds that dictate the crystal packing.
While a crystal structure for this compound itself is not widely reported, extensive crystallographic studies have been performed on the related aromatic compound, Thiophene-3-carbonyl chloride. mdpi.comresearchgate.net These studies revealed a "ring flip disorder," where the thiophene ring can occupy two positions related by a 180° rotation. mdpi.comresearchgate.net The structure of Thiophene-3-carbonyl chloride was determined to be in the orthorhombic space group Pbca, with specific unit cell dimensions. researchgate.net Such detailed analyses provide a benchmark for understanding the solid-state behavior of related heterocyclic carbonyl chlorides. mdpi.comresearchgate.net
Chromatographic Techniques for Purity Profiling and Separation Science
Chromatographic methods are indispensable for the separation and purification of this compound and for assessing its purity.
Gas Chromatography (GC): Given its likely volatility, GC is a suitable technique for analyzing the purity of this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of the main component, as well as any volatile impurities or byproducts from its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of less volatile derivatives. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly used. In the analysis of carbonyl compound derivatives, ternary mobile phases (e.g., water/isopropanol/methanol) have been explored to optimize resolution and sensitivity. researchgate.net The choice of detector (e.g., UV-Vis, based on the chromophore, or MS) is critical for detection and quantification.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress in real-time. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the product.
In studies of selenium-containing cathinones, both reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) were used to achieve comprehensive separation of various metabolites, demonstrating the power of employing complementary chromatographic methods. mdpi.com
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Method Development
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For this compound, which is a solid with a melting point of 51-54 °C, GC analysis is feasible. sigmaaldrich.comsigmaaldrich.com When coupled with a mass spectrometer, GC-MS provides definitive identification of separated components based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Method development for the GC and GC-MS analysis of this compound and its derivatives involves the careful selection and optimization of several parameters to achieve the desired separation and sensitivity.
Sample Preparation and Derivatization: Due to the high reactivity of the acid chloride group, which can react with moisture or active sites in the GC system, derivatization is often a necessary step for robust and reproducible analysis. rsc.orgconicet.gov.ar The carbonyl chloride can be converted into a more stable ester or amide derivative. For instance, reaction with an alcohol like 1-propanol (B7761284) in the presence of a base such as pyridine (B92270) can yield a stable propyl ester derivative suitable for GC analysis. rsc.orgconicet.gov.ar This approach has been successfully used for the analysis of other reactive chlorides, such as thionyl chloride and phosgene. rsc.org
GC and GC-MS System Parameters: The choice of the capillary column is critical for achieving good separation. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS), is often a good starting point for the analysis of thiophene derivatives. acs.org The optimization of the oven temperature program, injector temperature, and carrier gas flow rate is essential for good peak shape and resolution.
GC-MS analysis in electron ionization (EI) mode at 70 eV is standard for generating reproducible mass spectra that can be compared with library databases. rsc.org The mass spectra of this compound and its derivatives will exhibit characteristic fragmentation patterns, including the molecular ion peak and fragments corresponding to the loss of the chlorine atom and the carbonyl group. For complex mixtures, such as the analysis of crude reaction products, multi-stage mass spectrometry (GC/MSⁿ) can be employed to unambiguously differentiate between isomers. researchgate.net
The following table outlines typical starting parameters for GC-MS method development for this compound derivatives.
| Parameter | Typical Setting | Purpose |
| Injector | ||
| Temperature | 250 °C | Ensures rapid volatilization of the sample. rsc.org |
| Mode | Split (e.g., 1:20 or 1:50) | Prevents column overloading with concentrated samples. rsc.org |
| Column | ||
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS) | A versatile phase suitable for a wide range of semi-polar compounds. acs.org |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing good efficiency and capacity. acs.org |
| Carrier Gas | ||
| Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Maintains consistent separation performance. rsc.org |
| Oven Program | ||
| Initial Temperature | 40-50 °C (hold for 1-2 min) | Allows for focusing of analytes at the head of the column. acs.orgrsc.org |
| Ramp Rate | 10-15 °C/min | Controls the elution of compounds based on their boiling points. |
| Final Temperature | 240-280 °C (hold for 5-10 min) | Ensures elution of all components from the column. rsc.org |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard mode for creating reproducible fragment patterns. rsc.org |
| Ionization Energy | 70 eV | Standard energy for library matching. rsc.org |
| Source Temperature | 230-250 °C | Prevents condensation of analytes in the ion source. rsc.org |
| Mass Range | 40-450 m/z | Covers the expected mass range of the parent compound and its fragments. |
This table presents a generalized set of starting conditions for method development. Actual parameters must be optimized for specific derivatives and analytical goals.
Method validation is a critical step to ensure the reliability of the developed GC-MS method. nih.gov Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and limit of detection (LOD) and quantification (LOQ). nih.gov
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly well-suited for the analysis of less volatile, thermally labile, or higher molecular weight derivatives of this compound. The development of an HPLC method offers flexibility in the choice of stationary and mobile phases to optimize the separation.
Chromatographic Modes and Stationary Phases: For the derivatives of this compound, which can range from nonpolar to polar depending on the substituent, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a nonpolar stationary phase (e.g., C18 or Phenyl-Hexyl) is used with a polar mobile phase. acs.orgmdpi.com
C18 (Octadecylsilane) Columns: These are the most widely used columns in reversed-phase chromatography, offering excellent retention for a broad range of nonpolar to moderately polar compounds.
Phenyl-Hexyl Columns: These columns provide alternative selectivity, particularly for compounds containing aromatic rings, due to π-π interactions between the analyte and the phenyl groups of the stationary phase. mdpi.com
For highly polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative. HILIC utilizes a polar stationary phase (e.g., silica (B1680970) or a bonded polar phase) with a mobile phase rich in a water-miscible organic solvent, like acetonitrile (B52724). mdpi.com
Mobile Phase Selection and Gradient Elution: The mobile phase in RP-HPLC typically consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. Buffers (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) and acid modifiers (e.g., formic acid or acetic acid) are often added to control the pH and improve peak shape, especially for ionizable compounds. acs.orgmdpi.com Gradient elution, where the composition of the mobile phase is changed during the analytical run, is commonly employed to separate complex mixtures of derivatives with a wide range of polarities. mdpi.com
Detection: The choice of detector depends on the properties of the analyte.
UV-Vis Detector: Thiophene-containing compounds typically exhibit UV absorbance, making a Diode Array Detector (DAD) or a variable wavelength UV detector a suitable choice for detection at wavelengths such as 230 nm and 280 nm. acs.org
Fluorescence Detector (FLD): For enhanced sensitivity and selectivity, derivatization with a fluorescent tag may be employed. This is particularly useful for trace-level analysis. diva-portal.org
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and structural information. HPLC-MS/MS is especially powerful for the quantitative analysis of derivatives in complex matrices. mdpi.comnih.gov
The following table provides examples of starting conditions for HPLC method development for this compound derivatives.
| Parameter | RP-HPLC Condition Example | HILIC Condition Example |
| Column | Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 2.6 µm) mdpi.com | ZIC-cHILIC (e.g., 150 mm x 2.1 mm, 3 µm) mdpi.com |
| Mobile Phase A | 2 mM Ammonium formate with 0.1% formic acid in water mdpi.com | 200 mM Ammonium acetate (B1210297) (pH 5) in water mdpi.com |
| Mobile Phase B | Acetonitrile/Methanol (50:50) with 0.1% formic acid mdpi.com | Acetonitrile with 0.1% formic acid mdpi.com |
| Gradient | Example: 5% B to 95% B over 10-15 minutes | Example: 97% B to 40% B over 8 minutes mdpi.com |
| Flow Rate | 0.3 - 0.5 mL/min mdpi.com | 0.5 mL/min mdpi.com |
| Column Temp. | 40 °C acs.orgmdpi.com | 40 °C mdpi.com |
| Injection Vol. | 1 - 5 µL mdpi.com | 1 µL mdpi.com |
| Detector | DAD (230, 280 nm) acs.org or MS | DAD or MS |
This table presents illustrative starting conditions. Method parameters require thorough optimization for each specific application.
Computational and Theoretical Investigations of Thiolane 3 Carbonyl Chloride
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations offer a powerful lens through which to examine the electronic environment and bonding characteristics of Thiolane-3-carbonyl chloride at the atomic level. These methods provide a detailed picture of electron distribution, orbital interactions, and molecular stability.
Density Functional Theory (DFT) Studies on Reactivity and Stability
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the reactivity and stability of organic molecules. For this compound, DFT calculations, often utilizing functionals like B3LYP with appropriate basis sets (e.g., 6-31G*), are employed to determine key electronic properties. These calculations can predict the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity towards nucleophiles and electrophiles.
The calculated HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. Furthermore, DFT can be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, which quantify the molecule's susceptibility to chemical reactions. For instance, a study on dihydrothiophenone derivatives, which share a similar sulfur-containing ring, utilized DFT to assess their reactivity, highlighting the utility of these descriptors. semanticscholar.org
Table 1: Calculated Electronic Properties of this compound using DFT (Hypothetical Data)
| Property | Value | Unit |
| HOMO Energy | -7.2 eV | electron Volts |
| LUMO Energy | -1.5 eV | electron Volts |
| HOMO-LUMO Gap | 5.7 eV | electron Volts |
| Electronegativity (χ) | 4.35 | eV |
| Chemical Hardness (η) | 2.85 | eV |
| Electrophilicity Index (ω) | 3.32 | eV |
Note: This data is hypothetical and serves as an illustrative example of the types of results obtained from DFT calculations.
Ab Initio Methods for Molecular Property Prediction
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a high level of theory for predicting molecular properties. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to obtain highly accurate geometries, vibrational frequencies, and electronic properties for this compound. These methods are particularly valuable for benchmarking the results from less computationally expensive methods like DFT.
Molecular Dynamics Simulations and Conformational Landscape Analysis
The five-membered thiolane ring is not planar and can adopt various conformations. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of this compound. By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. The conformational flexibility of the thiolane ring, including puckering coordinates, can be characterized through these simulations.
Structure-Reactivity Relationship Modeling and Predictive Chemistry
By combining the insights from quantum chemical calculations and molecular dynamics simulations, it is possible to build structure-reactivity relationship (SRR) models. These models aim to correlate specific structural or electronic features of this compound with its observed or predicted reactivity. For example, the calculated partial charges on the carbonyl carbon and the chlorine atom can be correlated with the molecule's susceptibility to nucleophilic attack.
Predictive chemistry approaches can then leverage these SRR models to forecast the behavior of this compound in different chemical environments or to design derivatives with tailored reactivity. While direct experimental data on the reactivity of this compound is scarce in the public domain, theoretical models provide a valuable framework for predicting its chemical behavior and guiding future experimental work.
Future Research Directions and Emerging Trends in Thiolane 3 Carbonyl Chloride Chemistry
Development of More Efficient and Sustainable Synthetic Strategies
The chemical industry's increasing emphasis on green chemistry is steering research towards more environmentally benign and efficient synthetic methods. researchgate.netmdpi.com For Thiolane-3-carbonyl chloride and its derivatives, this translates into a move away from conventional methods that may use hazardous reagents and generate significant waste. nih.gov
Future research will likely focus on several key areas:
Atom-Economic Reactions: Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are a prime example of atom economy. nih.gov Adapting MCRs for the synthesis of functionalized thiolanes could provide rapid access to diverse molecular scaffolds from simple precursors. nih.govnih.gov
Greener Reagents and Catalysts: There is a significant push to replace hazardous reagents with safer alternatives. researchgate.net Research into using elemental sulfur as the sulfur source is a promising avenue for synthesizing sulfur heterocycles, owing to its low cost, low toxicity, and stability. thieme-connect.comscispace.comresearchgate.net Furthermore, the development of catalytic systems based on abundant and non-toxic metals like iron is gaining traction as an alternative to more expensive and toxic heavy metal catalysts. acs.org Copper-catalyzed cross-coupling reactions also represent a powerful and cost-effective tool for creating C–S bonds in the synthesis of sulfur-rich compounds. asianpubs.org
Sustainable Solvents and Conditions: The use of green solvents, or performing reactions under solvent-free conditions, significantly reduces the environmental impact of chemical synthesis. nih.govrsc.org Innovative techniques such as microwave irradiation and ultrasound synthesis can also offer advantages by reducing reaction times and energy consumption. researchgate.netnih.gov An efficient synthesis for a related compound, (R)-3-aminothiolane, has been developed, highlighting a potential pathway for creating the core thiolane structure from readily available starting materials like D-methionine. researchgate.net
| Sustainable Strategy | Description | Potential Advantage for Thiolane Synthesis | Relevant Research Areas |
| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a single reaction vessel to form a complex product. nih.gov | Increased efficiency, reduced waste, rapid generation of molecular diversity. | One-pot synthesis of substituted thiolanes. nih.govnih.gov |
| Elemental Sulfur as Reagent | Utilizing elemental sulfur as the direct source of sulfur atoms in the heterocyclic ring. scispace.com | Low cost, low toxicity, high atom economy. thieme-connect.comresearchgate.net | Direct C-H sulfuration and heteroannulations. thieme-connect.comthieme-connect.com |
| Earth-Abundant Metal Catalysis | Employing catalysts based on inexpensive and non-toxic metals like iron or copper. acs.orgasianpubs.org | Reduced cost, lower environmental impact compared to precious metal catalysts. | Iron-catalyzed cyclizations, copper-catalyzed C-S bond formation. acs.orgasianpubs.org |
| Green Solvents/Solvent-Free | Using environmentally benign solvents (e.g., water, ionic liquids) or eliminating solvents entirely. mdpi.comnih.gov | Minimized volatile organic compound (VOC) emissions, simplified purification. | Reactions in deep eutectic solvents, mechanochemistry. researchgate.netrsc.org |
| Alternative Energy Sources | Employing microwave irradiation or ultrasound to accelerate reactions. nih.gov | Faster reaction rates, lower energy consumption, improved yields. | Microwave-assisted synthesis of heterocyclic compounds. researchgate.net |
Exploration of Unprecedented Reactivity and Catalytic Transformations
While this compound is a known acylating agent, its full reactive potential is yet to be unlocked. evitachem.com Future research will delve into discovering novel transformations and developing new catalytic methods to expand its synthetic utility.
Key areas of exploration include:
C-H Bond Functionalization: Direct functionalization of C-H bonds is a powerful strategy that avoids the need for pre-functionalized substrates, making syntheses more step-economical. thieme-connect.com Exploring the selective C-H functionalization of the thiolane ring could lead to new pathways for creating complex derivatives. nih.gov
Novel Cyclization Strategies: The development of new cyclization reactions is fundamental to heterocyclic chemistry. Research into transition-metal-free oxidative cyclization or novel cycloaddition reactions involving the thiolane scaffold could yield previously inaccessible ring systems. organic-chemistry.org The use of related sulfur-containing carbonyl chlorides to synthesize a variety of other heterocycles, such as β-lactams and oxazoles, suggests that this compound could be a versatile precursor for diverse molecular architectures. wisdomlib.orgresearchgate.net
Asymmetric Catalysis: The synthesis of chiral molecules is of paramount importance, particularly in medicinal chemistry. Developing asymmetric catalytic methods for reactions involving this compound would enable the stereoselective synthesis of enantiomerically pure compounds, which is crucial for producing effective and safe pharmaceuticals.
Integration into Automated and Flow Chemistry Platforms
The adoption of automated synthesis and flow chemistry is revolutionizing chemical manufacturing and drug discovery. uc.pt These technologies offer enhanced control over reaction parameters, improved safety for hazardous reactions, and the potential for high-throughput screening and production. angelinifinechemicals.com
Future trends in this area include:
Continuous Flow Synthesis: The synthesis of this compound and its subsequent derivatization can be adapted to continuous flow reactors. This allows for precise control of temperature, pressure, and reaction time, often leading to higher yields and purity compared to batch processes. uc.ptmdpi.com Flow chemistry is particularly advantageous for handling reactive intermediates like acyl chlorides.
Automated High-Throughput Experimentation: Integrating flow reactors with automated systems for reaction setup, monitoring, and analysis enables high-throughput experimentation. This can rapidly identify optimal reaction conditions and accelerate the discovery of new reactions and derivatives of this compound.
Telescoped Synthesis: Flow chemistry facilitates "telescoped" reactions, where the output from one reactor flows directly into the next for a subsequent transformation without intermediate purification steps. This approach significantly streamlines multi-step syntheses, saving time, resources, and reducing waste. A multi-step flow synthesis of complex molecules like prexasertib (B560075) demonstrates the power of this approach for heterocycle synthesis. uc.pt
| Technology | Description | Application to this compound | Key Advantages |
| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream within a reactor. uc.pt | Synthesis of the acyl chloride; subsequent acylation reactions. | Enhanced safety, precise process control, scalability, improved yields. angelinifinechemicals.commdpi.com |
| Automated Synthesis | Robotic platforms that automate the process of running and analyzing chemical reactions. | High-throughput screening of reaction conditions and substrates. | Increased productivity, rapid optimization, discovery of new reactivity. |
| In-line Purification | Integration of purification steps (e.g., scavenging cartridges) directly into the flow path. uc.pt | Purification of this compound derivatives without traditional workup. | Reduced manual labor, minimized waste, streamlined multi-step synthesis. |
Interdisciplinary Research with Related Sulfur Heterocycle Chemistry
The future of this compound chemistry is also tied to its role in interdisciplinary research, bridging synthetic chemistry with materials science, medicinal chemistry, and agrochemistry. asianpubs.orgbenthamdirect.com Sulfur-containing heterocycles are prized for their unique biological activities and electronic properties. nih.govacs.org
Emerging interdisciplinary trends include:
Medicinal Chemistry and Drug Discovery: Thiolane derivatives are important building blocks for biologically active compounds. researchgate.netresearchgate.net Future work will see this compound used to generate libraries of novel compounds for screening against various diseases. Research into thiophene (B33073) analogues has already identified potential anticancer agents, and similar potential may exist for thiolane-based structures. nih.gov
Materials Science: Thiophene-based polymers are well-known for their applications in organic electronics. While the saturated thiolane ring does not possess the same aromaticity, its incorporation into larger conjugated systems or polymers could fine-tune the electronic and physical properties of materials in novel ways.
Agrochemicals: The reactivity of this compound makes it a useful intermediate for the synthesis of new pesticides and herbicides. evitachem.com As with pharmaceuticals, there is a constant need for new agrochemicals with improved efficacy and better environmental profiles.
Bioisosteric Replacement: The study of how replacing a thiophene ring with a selenophene (B38918) ring affects metabolic pathways in synthetic cathinones provides a template for future research. mdpi.com Similar studies exploring the bioisosteric replacement of other functional groups with the thiolane moiety could lead to the development of new drug candidates with improved pharmacokinetic or pharmacodynamic properties.
Q & A
Q. Advanced Optimization :
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to accelerate chlorination.
- Solvent Effects : Compare yields in polar aprotic solvents (e.g., DCM vs. THF).
- Kinetic Monitoring : Use TLC or GC-MS to track intermediate formation and adjust reflux time dynamically .
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| SOCl₂ Molar Ratio | 1.5–2.5 equivalents | Excess improves conversion |
| Temperature | 70–80°C | Higher temps reduce side products |
| Reaction Time | 4–6 hours | Prolonged time maximizes yield |
How can researchers resolve contradictions in reported physical properties (e.g., solubility, stability) of this compound?
Q. Methodological Approach :
- Multi-Source Verification : Cross-reference data from EPA DSSTox, TSCA Inventory, and peer-reviewed studies to validate properties like boiling point or hygroscopicity .
- Experimental Replication : Perform controlled stability tests under varying humidity/temperature conditions.
- Computational Validation : Use Gaussian or DFT calculations to predict thermodynamic stability and compare with empirical data .
Example Contradiction : Discrepancies in solubility may arise from impurities. Purify the compound via fractional distillation and re-measure using standardized protocols.
What advanced spectroscopic techniques are critical for characterizing this compound derivatives?
Q. Key Methods :
- ¹H/¹³C NMR : Identify substituents on the thiolane ring via coupling patterns (e.g., δ 3.5–4.0 ppm for CH₂ adjacent to sulfur).
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1750 cm⁻¹ and C-Cl bonds at 600–800 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 195.07 for C₅H₇ClOS) .
Data Cross-Validation : Compare results with computational simulations (e.g., NMR chemical shifts predicted via ACD/Labs) .
How should researchers design literature searches to identify high-quality studies on this compound?
Q. Strategy :
- Keyword Expansion : Use terms like “thiolane derivatives,” “carbonyl chloride synthesis,” and “heterocyclic electrophiles” alongside CAS-specific identifiers.
- Database Filters : Apply inclusion/exclusion criteria (e.g., peer-reviewed studies, English-only, post-2000 data) using platforms like Web of Science or PubMed .
- Gray Literature : Include EPA reports or patent databases for synthetic protocols, but prioritize peer-reviewed journals for mechanistic data .
Avoid : Non-peer-reviewed sources (e.g., commercial websites like BenchChem) and non-validated toxicity claims .
What methodologies are recommended for analyzing the electrophilic reactivity of this compound in nucleophilic substitutions?
Q. Experimental Design :
- Kinetic Studies : Monitor reactions with nucleophiles (e.g., amines) via stopped-flow spectroscopy to determine rate constants (k).
- Computational Modeling : Use DFT to map transition states and identify electron-deficient sites on the carbonyl group .
- Solvent Effects : Compare reactivity in polar vs. non-polar solvents to assess stabilization of intermediates.
Data Interpretation : Correlate Hammett σ values of substituents with reaction rates to quantify electronic effects .
How can non-English or pre-2000 studies on Thiolane derivatives be integrated into modern research workflows?
Q. Best Practices :
- Machine Translation : Use tools like DeepL or Google Scholar’s “Translate” feature for non-English papers, but verify critical data (e.g., NMR shifts) against primary sources .
- Data Extraction : Compile older studies into a meta-analysis table, noting instrumentation limitations (e.g., low-field NMR) that may affect reproducibility .
What safety protocols are essential when handling this compound in laboratory settings?
Q. Critical Measures :
- Ventilation : Use fume hoods to mitigate exposure to SOCl₂ byproducts.
- Personal Protective Equipment (PPE) : Wear acid-resistant gloves and goggles.
- Spill Management : Neutralize spills with sodium bicarbonate before disposal .
Documentation : Follow EPA guidelines for waste disposal and incident reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
